N-{4-[(phenylsulfonyl)amino]phenyl}benzamide - 6016-89-3

N-{4-[(phenylsulfonyl)amino]phenyl}benzamide

Catalog Number: EVT-3711783
CAS Number: 6016-89-3
Molecular Formula: C19H16N2O3S
Molecular Weight: 352.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Benzamide core: This structure is commonly found in pharmaceuticals and biologically active compounds, often exhibiting interactions with enzymes and receptors. [, , , ]
  • Phenylsulfonyl group: This moiety is known for its electron-withdrawing properties and can influence the molecule's polarity, solubility, and interactions with biological targets. [, ]
  • Amino group: This group provides a site for potential chemical modifications and can contribute to hydrogen bonding interactions. [, ]
Molecular Structure Analysis
  • Computational analysis: Density functional theory (DFT) calculations can provide insights into the molecule's electronic structure, bond lengths, and angles. [, , ] These calculations can also predict the molecule's dipole moment and other properties relevant to its reactivity and interactions with biological systems.
  • Spectroscopic techniques: Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to determine the molecule's structure and conformation in solution. [, ] Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule. [, ]
Mechanism of Action
  • Enzyme inhibition: The molecule could potentially inhibit enzymes by binding to their active sites, preventing substrate binding and catalysis. This mechanism is frequently observed with benzamide derivatives acting as kinase inhibitors. [, , , ]
  • Receptor modulation: The molecule could interact with cell surface receptors, acting as agonists or antagonists to modulate downstream signaling pathways. [, , , , , , ]
Physical and Chemical Properties Analysis
  • LogP: This parameter reflects the molecule's lipophilicity, which is crucial for determining its membrane permeability and potential for oral bioavailability. [, ]
Applications
  • Medicinal Chemistry: As a potential enzyme inhibitor or receptor modulator, N-{4-[(phenylsulfonyl)amino]phenyl}benzamide could serve as a starting point for developing novel therapeutic agents for various diseases. [, , ] The core structure and substituents can be modified to optimize its interactions with specific targets and improve its pharmacological properties.
  • Chemical Biology: N-{4-[(phenylsulfonyl)amino]phenyl}benzamide, with appropriate fluorescent tags or other modifications, could be used as a probe to study enzyme activity or cellular signaling pathways. [, ] Its potential for interacting with specific targets could enable its use in imaging techniques or high-throughput screening assays.
  • Materials Science: The presence of multiple aromatic rings in N-{4-[(phenylsulfonyl)amino]phenyl}benzamide suggests potential applications in developing novel materials. [] Its structure could facilitate π-π stacking interactions, potentially leading to the formation of self-assembled structures or liquid crystalline phases.

4-(Phenylsulfonyl)-4H-furo[3,4-b]indole

Compound Description: 4-(phenylsulfonyl)-4H-furo[3,4-b]indole is a fused heterocycle recognized as an indole-2,3-quinodimethane synthetic analogue. Its synthesis involves a five-step procedure starting from indole, achieving a 46% yield. []

3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534)

Compound Description: AP24534 is identified as a potent, orally active pan-inhibitor of breakpoint cluster region-abelson (BCR-ABL) kinase, including the T315I gatekeeper mutant. This compound exhibits strong inhibitory effects against both the native BCR-ABL and the T315I mutant, evidenced by low nanomolar IC50 values. Notably, it demonstrates potent inhibition of cell proliferation in Ba/F3 cell lines expressing these kinases. []

CI-994 (N-Acetyldinaline)

Compound Description: CI-994, chemically known as 4-(acetylamino)-N-(2-aminophenyl)benzamide or N-acetyldinaline, is an antitumor agent undergoing clinical trials. It functions as a histone deacetylase (HDAC) inhibitor, leading to increased histone acetylation within cells. This action is believed to underpin its antitumor properties. []

N-(4-(3,4-Dichlorophenoxy)-phenyl)-4-alkoxybenzamide Derivatives

Compound Description: This series of alkoxy benzamide derivatives was synthesized through a four-step process: alkylation, halo phenol coupling, nitro group reduction, and acid-amine coupling. These compounds exhibited notable anti-tuberculosis activity against the H37RV strain, with derivatives 7c, 7e, and 7i displaying particularly strong potency. []

N-(4-Chloro-3-trifluoromethyl-phenyl)-2-ethoxybenzamide (CTB) and N-(4-Chloro-3-trifluoromethyl-phenyl)-2-ethoxy-6-pentadecyl-benzamide (CTPB)

Compound Description: CTB and CTPB are reported as activators of the p300 histone acetyltransferase (HAT) enzyme. The molecular mechanism of their activation has been investigated through molecular docking, molecular dynamics simulations, and binding free energy calculations. []

4-[(4-Methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]-benzamide Salts

Compound Description: This entry refers to a series of molecular salts derived from 4-[(4-methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]-benzamide. The specific salts mentioned include the (D)-tartrate, (L)-tartrate, succinate, and malonate forms. These salts have been identified as potential therapeutic agents in the field of medicine, particularly for tumor therapy. []

3-[3-(N,N-Dimethylamino)propyl]-4-hydroxy-N-[4-(pyridin-4-yl)phenyl]benzamide (GR-55562) and its O-Methylated Analogs

Compound Description: GR-55562 and its O-methylated analogs were synthesized to explore their binding affinity at cloned h5-HT1D, h5-HT1B, and h5-HT1A receptors. These compounds were further evaluated for their functional activity at the h5-HT1B receptor using a [35S]GTP gamma S binding assay. The study aimed to understand the impact of the alkylamino side chain conformation on binding affinity and intrinsic activity at these receptors. []

Aromatic Polyimides Containing N-(4-(Di(1H-indole-3-yl)methyl)phenyl) Moieties

Compound Description: This entry refers to a series of aromatic polyimides synthesized using a novel diamine monomer, 3,5-diamino-N-(4-(di(1H-indol-3-yl)methyl)phenyl)benzamide. These polyimides demonstrated remarkable solubility in various organic solvents, including N-methyl-2-pyrrolidinone (NMP), N,N-dimethylacetamide, and N,N-dimethylformamide. []

N-{4-[(5-Methylisoxazol-3-yl)sulfamoyl]phenyl}benzamide

Compound Description: This compound was structurally characterized using single-crystal X-ray diffraction, revealing a non-planar conformation with a dihedral angle of 39.81° between its two benzene rings. The crystal structure is stabilized by intermolecular N—H⋯O hydrogen bonds, forming [] chains, further reinforced by weak C—H⋯O interactions. []

N-[4-[1-Hydroxy-2-[(1-methylethyl)amino]ethyl]phenyl]methanesulfonamide (HPAEPMS)

Compound Description: HPAEPMS was studied using FT-Raman and FT-IR spectroscopy to analyze its vibrational spectral characteristics. Theoretical calculations employing ab initio Density Functional Theory (DFT) with a 6-31G(d, p) basis set were performed to aid in understanding its vibrational modes. []

4-n-Cetyloxy-N-4′-cyanophenyl benzamide

Compound Description: This particular benzamide derivative was investigated for its thermotropic liquid crystal properties, a characteristic commonly observed in molecules with rigid, elongated structures and flexible chains. []

4‐Amino‐5‐phenyl‐3‐(trifluoromethyl)pyrazole Derivatives

Compound Description: A series of 4‐amino‐5‐phenyl‐3‐(trifluoromethyl)pyrazole derivatives were synthesized and evaluated for their analgesic properties. The modifications included introducing (het)arylimino, N-methyl, N-butyl, and thiourea moieties. []

1-[N-(Methyl)-N-(phenylsulfonyl)amino]-2-(phenyl)-4-[4-(substituted)piperidin-1-yl]butane Derivatives

Compound Description: These derivatives, incorporating a piperidine ring and a phenylsulfonyl group, were investigated for their CCR5 anti-HIV-1 activity using the Electron-Topological Method (ETM), revealing key structural features contributing to their activity. []

[3‐Amino‐5‐(3,5‐dimethylanilino)‐4‐phenylsulfonyl‐2‐thienyl]phenylmethanone

Compound Description: The crystal structure of [3‐amino‐5‐(3,5‐dimethylanilino)‐4‐phenylsulfonyl‐2‐thienyl]phenylmethanone was analyzed, revealing significant differences in its thiophene ring's C—S bond lengths. The crystal packing is characterized by centrosymmetric dimers formed via intermolecular N—H⋯O hydrogen bonds. []

2-Methyl-N-((4-methylpyridine-2-yl)carbamothioyl)benzamide

Compound Description: This benzamide derivative, synthesized from ortho-toluylchloride and 2-amino-4-picoline, was characterized using spectroscopic techniques and X-ray crystallography. The compound displayed antibacterial activity against both Gram-positive and Gram-negative bacteria. []

GDC-0449

Compound Description: Chemically identified as 2-chloro-N-(4-chloro-3-(pyridin-2-yl)phenyl)-4-(methylsulfonyl)benzamide, GDC-0449 is a potent and selective Hedgehog (Hh) signaling pathway inhibitor under development for treating various cancers. Preclinical studies revealed its favorable pharmacokinetic profile, including good oral bioavailability and metabolic stability in multiple species. []

[(18)F]4-Fluoro-N-methyl-N-(4-(6-(methylamino)pyrimidin-4-yl)thiazol-2-yl)benzamide ([(18)F]FIMX)

Compound Description: [(18)F]FIMX is a radioligand developed for positron emission tomography (PET) imaging of brain metabotropic glutamate receptor 1 (mGluR1). It displays favorable properties for imaging mGluR1 in the brain, including high brain radioactivity uptake and specific binding to mGluR1 in monkeys. []

RGH-237

Compound Description: RGH-237, chemically N-{4-[4-(3-aminocarbonyl-phenyl)-piperazin-1-yl]-butyl}-4-bromo-benzamide, functions as a selective dopamine D3 receptor partial agonist. It exhibits nanomolar affinity for both human and rat D3 receptors, displaying around 50% intrinsic activity. This selectivity profile makes it a potential therapeutic candidate for treating cocaine addiction. []

N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamide/benzene Sulfonamides

Compound Description: This series of fourteen novel compounds were synthesized as potential anti-inflammatory and anti-cancer agents. The synthesis involved sodium borohydride reduction of substituted N-(benzoylimino)-4-(5-methyl/5-phenyl-1,3,4-oxadiazol-2yl) pyridinium ylide precursors. []

2-Amino-4-(4-methoxyphenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile

Compound Description: The crystal structure of this compound, stabilized by C—H⋯O and N—H⋯N hydrogen bonds, was analyzed to understand its molecular packing and intermolecular interactions. []

1-[N-(Methyl)-N-(phenylsulfonyl)amino]-2-(phenyl)-4-[4-(substituted)piperidin-1-yl]butane Derivatives

Compound Description: This set of 114 derivatives, incorporating a piperidine ring and a phenylsulfonyl group, were studied for their CCR5 anti-HIV-1 activity using the Electron-Topological Method (ETM) to establish a structure-activity relationship. []

2-Amino-N-((4-methylpyridine-2-yl)carbamothioyl)benzamide

Compound Description: Derived from ortho-toluylchloride and 2-amino-4-picoline, this benzamide derivative was analyzed using various spectroscopic methods and X-ray crystallography to elucidate its structure. It demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. []

4-Amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl] benzamide Citrate (AS-4370)

Compound Description: AS-4370 is a potent gastrokinetic agent that acts by enhancing gastric emptying. It exhibits higher gastrokinetic activity compared to metoclopramide and, unlike metoclopramide and cisapride, lacks dopamine D2 receptor antagonistic activity. []

(S)-(-)-4-Amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl]benzamide and (R)-(+)-4-Amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl]benzamide (Mosapride Enantiomers)

Compound Description: These compounds are the enantiomers of mosapride, a selective gastroprokinetic agent. They exhibit equipotent serotonin 5-HT4 receptor agonistic activity, indicating that their stereochemistry doesn't significantly influence their interaction with this receptor. []

5-Acetyl-2-amino-4-(4-bromophenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile

Compound Description: The crystal structure of this compound, characterized by N—H⋯O hydrogen bonds forming dimers with (16) ring motifs, was studied to understand its three-dimensional packing. []

N-(4-(3-Amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869)

Compound Description: ABT-869 is a potent, orally active multitargeted receptor tyrosine kinase (RTK) inhibitor, demonstrating significant antitumor activity in preclinical models. []

3-Nitro-N-(4-phenoxyphenyl)benzamide (ICA-105574)

Compound Description: ICA-105574 acts as a potent and efficacious human ether-à-go-go-related gene (hERG) potassium channel activator. It functions by primarily removing hERG channel inactivation, thus affecting cardiac action potential duration. []

4-(Dimethylamino)-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)benzamide (WC-10)

Compound Description: WC-10 is a selective radioligand for dopamine D3 receptors. Tritium-labeled [3H]WC-10 exhibits high affinity for dopamine D3 receptors and is a valuable tool for studying these receptors in the brain. [, ]

2-Benzoylamino-N-phenyl-benzamide Derivatives

Compound Description: This series of compounds was synthesized using recyclable Keggin heteropolyacids as catalysts under microwave irradiation. The synthesized derivatives were then evaluated for their antibacterial and antifungal activities. []

2-Amino-N-[(4-benzyl-2-morpholinyl)methyl]benzamide Derivatives

Compound Description: This series of compounds was designed and synthesized as potential gastroprokinetic agents, aiming to improve upon previous 2-alkoxy substituted analogues. []

N-[4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-pyridyl]benzamide (TAK-715)

Compound Description: TAK-715 is a potent and orally active anti-rheumatoid arthritis agent that acts as a p38 mitogen-activated protein (MAP) kinase inhibitor. It exhibits good bioavailability and efficacy in a rat adjuvant-induced arthritis model. []

N-{4-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide (CPPHA)

Compound Description: CPPHA acts as a positive allosteric modulator (PAM) of group 1 metabotropic glutamate receptors (mGluRs), specifically mGluR1 and mGluR5. Unlike other known mGluR PAMs, CPPHA binds to a novel allosteric site on these receptors. []

5-Chloro-N-[2-(4-hydroxysulfamoyl-phenyl)-ethyl]-2-methoxy-benzamide (JC-171)

Compound Description: JC-171 is a novel, rationally designed hydroxyl sulfonamide analogue identified as a NLRP3 inflammasome inhibitor. It exhibits potential as a disease-modifying agent for treating neurological disorders, including multiple sclerosis (MS). []

3-(Trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]benzamide

Compound Description: This benzamide derivative exhibits concomitant dimorphism, existing in two distinct crystalline forms that simultaneously melt and undergo a solid-to-solid phase transition at the same temperature. []

N-Benzoyl and N-(Phenylsulfonyl) Amino Acids

Compound Description: These two series of compounds, with N-benzoyl and N-(phenylsulfonyl) substituents on amino acids, were studied for their aldose reductase inhibitory activity. Although they share a similar kinetic mechanism of inhibition, their structure-activity relationships differ. []

N-(2-{[(2E)-2-(2-Hydroxybenzylidene)hydrazinyl]carbonyl}phenyl)benzamide (HL) and its Metal Complexes

Compound Description: HL, a bidentate ligand, and its Co(II), Fe(III), Cu(II), and Zn(II) complexes were synthesized and characterized. HL, stabilized by intramolecular hydrogen bonds, coordinates to the metal ions through its C=N nitrogen and OH oxygen atoms. []

3-Chloro-N-(2-((2-dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)propanamide

Compound Description: A highly sensitive UPLC-QDa method was developed to quantify this potential genotoxic impurity in osimertinib mesylate, an antineoplastic agent. []

2-Methoxy-5-(2,4-dioxo-5-thiazolidinyl)-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide (MK-0767)

Compound Description: MK-0767 is a thiazolidinedione-containing dual agonist of peroxisome proliferator-activated receptors α and γ. Its metabolism has been extensively studied in various species, including humans. [, , , ]

N-[2-(1H-Tetrazol-5-yl)phenyl]benzamide Derivatives

Compound Description: This series of compounds was designed and synthesized as potent G protein-coupled receptor-35 (GPR35) agonists. They showed potential for treating pain, inflammatory diseases, and metabolic disorders. []

Properties

CAS Number

6016-89-3

Product Name

N-{4-[(phenylsulfonyl)amino]phenyl}benzamide

IUPAC Name

N-[4-(benzenesulfonamido)phenyl]benzamide

Molecular Formula

C19H16N2O3S

Molecular Weight

352.4 g/mol

InChI

InChI=1S/C19H16N2O3S/c22-19(15-7-3-1-4-8-15)20-16-11-13-17(14-12-16)21-25(23,24)18-9-5-2-6-10-18/h1-14,21H,(H,20,22)

InChI Key

QMOXGQIMTDNBDP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.